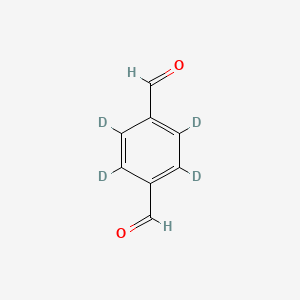
2,3,5,6-Tetradeuterioterephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5,6-Tetradeuterioterephthalaldehyde is a deuterated aromatic aldehyde. The compound is characterized by the presence of four deuterium atoms at the 2, 3, 5, and 6 positions of the benzene ring, which replace the hydrogen atoms. This modification can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
Vorbereitungsmethoden
The synthesis of 2,3,5,6-Tetradeuterioterephthalaldehyde typically involves the deuteration of terephthalaldehyde. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process. Industrial production methods may involve the use of specialized reactors and continuous flow systems to ensure high yield and purity of the deuterated product.
Analyse Chemischer Reaktionen
2,3,5,6-Tetradeuterioterephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5,6-Tetradeuterioterephthalaldehyde has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of deuterated polymers and other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Deuterated compounds are used in metabolic studies to trace the incorporation and transformation of molecules in biological systems.
Medicine: Deuterated drugs can have altered pharmacokinetics and reduced metabolic degradation, leading to improved efficacy and safety profiles.
Industry: Deuterated compounds are used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,3,5,6-Tetradeuterioterephthalaldehyde involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, where the bond strength between deuterium and carbon is greater than that between hydrogen and carbon. This can lead to slower reaction rates and altered metabolic pathways, making deuterated compounds useful in studying reaction mechanisms and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetradeuterioterephthalaldehyde can be compared with other deuterated aromatic aldehydes, such as 2,3,5,6-Tetrafluoroterephthalaldehyde. While both compounds have deuterium or fluorine atoms replacing hydrogen atoms, the presence of fluorine atoms can significantly alter the electronic properties of the aromatic ring, leading to different reactivity and applications. Other similar compounds include deuterated benzaldehyde and deuterated phthalaldehyde, which also have unique properties and applications due to the presence of deuterium atoms.
Eigenschaften
Molekularformel |
C8H6O2 |
|---|---|
Molekulargewicht |
138.16 g/mol |
IUPAC-Name |
2,3,5,6-tetradeuterioterephthalaldehyde |
InChI |
InChI=1S/C8H6O2/c9-5-7-1-2-8(6-10)4-3-7/h1-6H/i1D,2D,3D,4D |
InChI-Schlüssel |
KUCOHFSKRZZVRO-RHQRLBAQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])C=O)[2H] |
Kanonische SMILES |
C1=CC(=CC=C1C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















